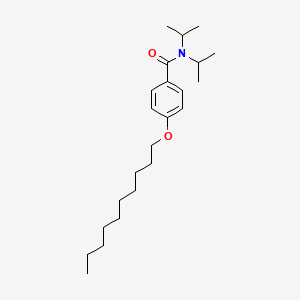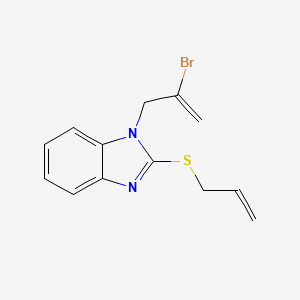![molecular formula C12H18N2O B5203532 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as PBPE, is a compound that has gained attention in the scientific community due to its potential as a research tool. PBPE is a small molecule that can be synthesized in the lab, and it has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is known to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to bind to the GABA receptor alpha subunit, resulting in an increase in the receptor's affinity for GABA. This leads to an increase in inhibitory neurotransmission, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects. In addition to modulating GABA receptor activity, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been found to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that it is a small molecule that can be easily synthesized in the lab. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects, making it a useful tool in a variety of research applications. However, one limitation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the development of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile and its effects on neuronal activity. Finally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile could be used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
Métodos De Síntesis
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(1-piperidinyl)-2-butyn-1-ol with 3-bromopropionitrile. This reaction results in the formation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile as a white solid. The purity of the compound can be improved through recrystallization and further purification steps.
Aplicaciones Científicas De Investigación
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
Propiedades
IUPAC Name |
3-(4-piperidin-1-ylbut-2-ynoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-6-12-15-11-5-4-10-14-8-2-1-3-9-14/h1-3,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQIGRLYMYVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5203454.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5203500.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)
![2-methyl-N-(4-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5203549.png)
